1-chloro-2-methanesulfinylethane
Overview
Description
Scientific Research Applications
1-chloro-2-methanesulfinylethane has several applications in scientific research:
Safety and Hazards
2-Chloroethyl methyl sulfoxide is classified as a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may also cause cancer . Safety measures include avoiding breathing mist, gas, or vapors, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
The sulfoxide moiety, which is present in 2-Chloroethyl methyl sulfoxide, is recognized as one of the most important groups in organic and medicinal chemistry . Many efforts worldwide focus on developing novel and sustainable protocols, accessing sulfoxide-containing molecules . Photochemistry plays a unique role in sulfoxide synthesis, as this new emerging field, employing light as the energy source, is essential in developing novel and eco-friendly protocols .
Preparation Methods
The synthesis of 1-chloro-2-methanesulfinylethane typically involves the reaction of 2-chloroethanol with methanesulfinyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-chloro-2-methanesulfinylethane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-chloro-2-methanesulfinylethane involves its reactivity with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the methanesulfinyl group can participate in oxidation-reduction reactions . These reactions can modify molecular targets such as proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
1-chloro-2-methanesulfinylethane can be compared with similar compounds such as:
1-chloro-2-methanesulfonylethane: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and potentially more reactive in certain conditions.
2-chloroethyl methyl sulfide:
The uniqueness of this compound lies in its combination of a chloro and a methanesulfinyl group, providing a versatile reactivity profile for various chemical transformations .
Properties
IUPAC Name |
1-chloro-2-methylsulfinylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-6(5)3-2-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSWATAJDLOYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277422 | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-57-7 | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL METHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL36BSM7YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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